molecular formula C19H22O2 B1358983 4-Methoxy-4'-n-pentylbenzophenone CAS No. 64357-56-8

4-Methoxy-4'-n-pentylbenzophenone

Cat. No.: B1358983
CAS No.: 64357-56-8
M. Wt: 282.4 g/mol
InChI Key: ULPIDYVRSWPDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-4'-n-pentylbenzophenone is a benzophenone derivative with a methoxy (-OCH₃) group at the 4-position of one benzene ring and an n-pentyl (-C₅H₁₁) chain at the 4'-position of the second benzene ring. Benzophenones are widely used as photoinitiators, intermediates, and liquid crystal precursors due to their tunable electronic and steric properties .

Properties

IUPAC Name

(4-methoxyphenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-3-4-5-6-15-7-9-16(10-8-15)19(20)17-11-13-18(21-2)14-12-17/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPIDYVRSWPDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641489
Record name (4-Methoxyphenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64357-56-8
Record name (4-Methoxyphenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-4’-n-pentylbenzophenone can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of 4-Methoxy-4’-n-pentylbenzophenone typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4’-n-pentylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-n-pentylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. It can act as a UV absorber by absorbing harmful UV radiation and converting it into less harmful energy forms, thereby protecting materials and biological systems from UV damage .

Comparison with Similar Compounds

Substituent Variations and Key Differences

The following benzophenone derivatives are compared based on substituent modifications:

(a) 4-Methoxy-4'-nitrobenzophenone (CAS 1151-94-6)
  • Structure : Methoxy (electron-donating) at 4-position; nitro (electron-withdrawing) at 4'-position.
  • Properties : Melting point: 125–127°C; incompatible with oxidizing agents.
  • Applications : Organic synthesis intermediate .
  • Key Difference : The nitro group enhances reactivity in reduction or substitution reactions compared to the pentyl chain in the target compound.
(b) 4-Methoxy-4'-methylbenzophenone (CAS 23886-71-7)
  • Structure : Methoxy at 4-position; methyl (-CH₃) at 4'-position.
  • Properties : Off-white crystalline powder; purity ≥99.5%.
  • Applications : Pharmaceutical intermediate .
  • Key Difference : The smaller methyl group reduces steric hindrance and lipophilicity compared to the pentyl chain.
(c) 2-Chloro-4'-n-pentylbenzophenone
  • Structure : Chloro (-Cl) at 2-position; pentyl at 4'-position.
  • Applications : Scientific research (exact use unspecified).
(d) 4-tert-Butyl-4'-n-pentylbenzophenone
  • Structure : tert-Butyl (-C(CH₃)₃) at 4-position; pentyl at 4'-position.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Substituents (Position) Melting Point Key Applications
4-Methoxy-4'-n-pentylbenzophenone* C₁₉H₂₂O₂ 282.38 -OCH₃ (4), -C₅H₁₁ (4') Not reported Inferred: Materials science, organic synthesis
4-Methoxy-4'-nitrobenzophenone C₁₄H₁₁NO₄ 257.25 -OCH₃ (4), -NO₂ (4') 125–127°C Organic synthesis
4-Methoxy-4'-methylbenzophenone C₁₅H₁₄O₂ 226.27 -OCH₃ (4), -CH₃ (4') Not reported Pharmaceuticals
2-Chloro-4'-n-pentylbenzophenone C₁₈H₁₉ClO 298.79 -Cl (2), -C₅H₁₁ (4') Not reported Scientific research

*Properties inferred from structural analogs.

Role in Liquid Crystal Alignment

For example, MBBA (4-methoxybenzylidene-4'-n-butylaniline), a liquid crystal with a pentyl-like chain, exhibits perpendicular orientation on coated surfaces due to van der Waals interactions between alkyl chains and substrates . The pentyl group in the target compound could similarly enhance mesogenic behavior.

Biological Activity

4-Methoxy-4'-n-pentylbenzophenone (CAS No. 64357-56-8) is a compound of significant interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a benzophenone derivative characterized by the presence of a methoxy group and a pentyl chain. This structural configuration contributes to its unique physical and chemical properties, enhancing its lipophilicity and reactivity in various biological contexts. The synthesis typically involves standard organic reactions, allowing for modifications that can optimize its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 μg/mLCell membrane disruption
Escherichia coli16 μg/mLInhibition of metabolic pathways
Candida albicans64 μg/mLDisruption of cell wall synthesis

Antioxidant Properties

In addition to antimicrobial effects, this compound has been evaluated for its antioxidant properties . It scavenges free radicals and reduces oxidative stress in various biological systems, which is crucial for preventing cellular damage.

Table 2: Antioxidant Activity

Assay TypeIC50 (μM)
DPPH Radical Scavenging12.5
ABTS Radical Scavenging15.0

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in microbial metabolism, thereby halting growth.
  • Cell Membrane Disruption : By integrating into lipid membranes, it alters permeability, leading to cell lysis.
  • Free Radical Scavenging : It neutralizes reactive oxygen species (ROS), thus protecting cells from oxidative damage.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzophenone derivatives, including this compound, against resistant strains of bacteria. The findings demonstrated that this compound had a significant effect on both Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation.

Research on Antioxidant Activity

Another investigation focused on the antioxidant capabilities of this compound using in vitro models. The results indicated that it effectively reduced lipid peroxidation levels in human fibroblast cells exposed to oxidative stress, suggesting potential applications in dermatological formulations aimed at skin protection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.